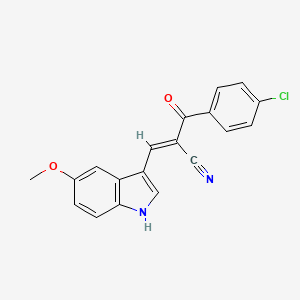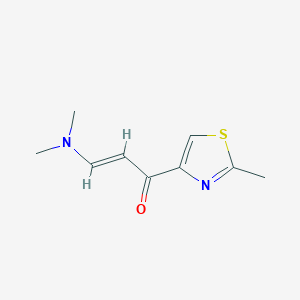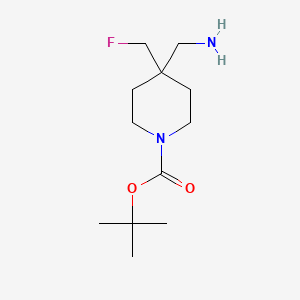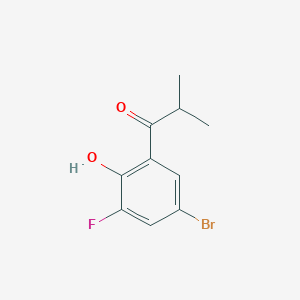
1-(5-Bromo-3-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-3-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one is an organic compound with a molecular formula of C10H10BrFO2. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a hydroxyl group attached to a phenyl ring, along with a methylpropanone group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-3-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-fluoro-N-methoxy-N-methylbenzamide.
Grignard Reaction: The benzamide is treated with methylmagnesium chloride in tetrahydrofuran at a temperature range of 12-16°C.
Hydrolysis: The reaction mixture is then hydrolyzed using a saturated ammonium chloride solution, followed by extraction with ethyl acetate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Bromo-3-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of this compound.
Reduction: Formation of 1-(5-Bromo-3-fluoro-2-hydroxyphenyl)-2-methylpropan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(5-Bromo-3-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(5-Bromo-3-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and carbonyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the bromine and fluorine atoms can participate in halogen bonding, further modulating the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-Bromo-3-fluoro-2-hydroxyphenyl)ethan-1-one: Similar structure but lacks the methylpropanone group.
1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one: Similar structure with different positioning of the hydroxyl group.
Uniqueness
1-(5-Bromo-3-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, along with a hydroxyl group and a methylpropanone group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C10H10BrFO2 |
|---|---|
Poids moléculaire |
261.09 g/mol |
Nom IUPAC |
1-(5-bromo-3-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C10H10BrFO2/c1-5(2)9(13)7-3-6(11)4-8(12)10(7)14/h3-5,14H,1-2H3 |
Clé InChI |
CQESQKHKHZXKPJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)C1=C(C(=CC(=C1)Br)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butylN-[(3S,4S)-4-phenylpiperidin-3-yl]carbamate](/img/structure/B13060757.png)
![tert-Butyl2-amino-1-methyl-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13060762.png)
![1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-one](/img/structure/B13060781.png)
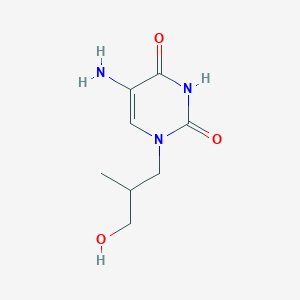
![5-[(azetidin-3-yloxy)methyl]-4-bromo-1,3-dimethyl-1H-pyrazole](/img/structure/B13060784.png)
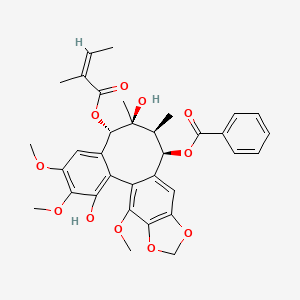
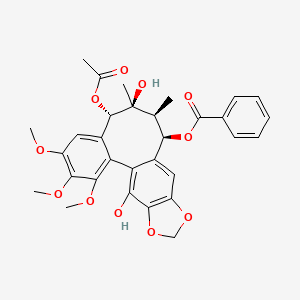
![2-[(But-3-yn-1-yl)amino]-6-methylpyrimidine-4-carboxylic acid](/img/structure/B13060793.png)
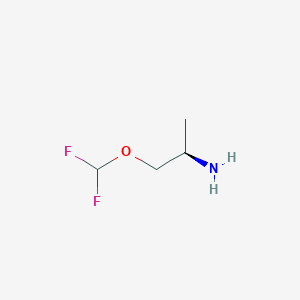
![3-[(4-Bromophenyl)methoxy]-4-iodooxolane](/img/structure/B13060800.png)
